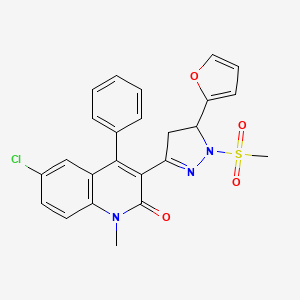

6-chloro-3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)-1-methyl-4-phenylquinolin-2(1H)-one

Description

Properties

IUPAC Name |

6-chloro-3-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]-1-methyl-4-phenylquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O4S/c1-27-19-11-10-16(25)13-17(19)22(15-7-4-3-5-8-15)23(24(27)29)18-14-20(21-9-6-12-32-21)28(26-18)33(2,30)31/h3-13,20H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQRZLXNFALGAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=C(C1=O)C3=NN(C(C3)C4=CC=CO4)S(=O)(=O)C)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)-1-methyl-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include substituted quinolines, furans, and pyrazoles. Key steps in the synthesis may involve:

Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.

Introduction of the furan ring: This step may involve coupling reactions such as Suzuki or Heck coupling.

Formation of the pyrazole ring: This can be done through condensation reactions involving hydrazines and 1,3-dicarbonyl compounds.

Chlorination and methylsulfonylation:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)-1-methyl-4-phenylquinolin-2(1H)-one can undergo various chemical reactions including:

Oxidation: The furan and pyrazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may lead to the formation of furanones, while substitution of the chloro group with an amine may result in the formation of an aminoquinoline derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving quinoline derivatives.

Medicine: Potential therapeutic applications due to its unique structure and biological activity.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)-1-methyl-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and physicochemical differences between the target compound and analogs from the literature:

Key Structural and Functional Differences:

Furan-2-yl vs. thienyl: While both are aromatic heterocycles, furan’s oxygen atom creates a more polarized π-system compared to thienyl’s sulfur, influencing binding interactions in biological targets .

Crystallographic Data: Compounds with bulky substituents (e.g., 3-methoxy-8-methylquinolyl) exhibit larger unit cell volumes (e.g., V = 2897.6 ų) , which may correlate with altered melting points or packing efficiencies.

Pharmacological Implications: The 2-chlorophenyl group in the acetylated analog may enhance lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s methylsulfonyl group could limit CNS activity due to higher polarity. References to Maguire et al. (1994) suggest quinoline derivatives are explored for kinase inhibition, but direct activity data for these specific compounds is unavailable.

Biological Activity

6-Chloro-3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)-1-methyl-4-phenylquinolin-2(1H)-one, with the CAS number 867135-96-4, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 482.0 g/mol. The structure features a quinoline backbone with various substituents that contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 867135-96-4 |

| Molecular Formula | C24H20ClN3O4S |

| Molecular Weight | 482.0 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in critical cellular processes. Research indicates that it may function as an inhibitor of various kinases, which play pivotal roles in cell signaling pathways related to cancer proliferation and survival.

Kinase Inhibition Studies

In vitro studies have demonstrated that the compound exhibits selective inhibition of certain kinases associated with tumor growth. For instance, it has been shown to inhibit MPS1 (Monopolar Spindle 1) kinase, which is crucial for proper chromosome segregation during cell division. This inhibition leads to increased apoptosis in cancer cells, making it a candidate for anti-cancer therapies .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. In a multicellular spheroid model, it exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential .

Case Study:

A recent study evaluated the efficacy of this compound against A549 lung cancer cells. Results showed a dose-dependent reduction in cell viability, with an IC50 value indicating potent activity at micromolar concentrations .

Antimicrobial Properties

Beyond its anticancer effects, preliminary investigations suggest that the compound may possess antimicrobial properties. It has shown inhibitory effects against several bacterial strains, indicating potential as a broad-spectrum antimicrobial agent.

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Current data on this compound suggest moderate toxicity levels in preliminary studies; however, comprehensive toxicological evaluations are still required to establish safety for clinical use.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how is its structure confirmed?

The synthesis typically involves multi-step reactions, including cyclization (e.g., pyrazole ring formation) and functional group modifications (e.g., sulfonylation). Key intermediates are generated via nucleophilic substitution or condensation reactions under controlled conditions. Structural confirmation relies on Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to assign protons and carbons, Mass Spectrometry (MS) for molecular weight verification, and X-ray crystallography to resolve stereochemistry. For example, intermolecular interactions in related quinoline derivatives were validated using X-ray data .

Q. What spectroscopic techniques are critical for characterizing intermediates and the final compound?

- NMR Spectroscopy : Assigns chemical shifts to confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, methylsulfonyl groups at δ 3.1–3.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass).

- Infrared (IR) Spectroscopy : Identifies functional groups like C=O (1650–1700 cm⁻¹) and S=O (1150–1250 cm⁻¹) .

Q. How is the compound’s stability assessed under varying experimental conditions?

Stability studies involve:

- Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition.

- HPLC Purity Monitoring : Tracks degradation in solvents (e.g., DMSO, methanol) over time.

- pH-Dependent Solubility Tests : Measures solubility in buffers (pH 1–12) to identify optimal storage conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Optimization involves:

- Temperature Gradients : Testing 60–120°C to balance reaction rate and side reactions.

- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency.

- Catalyst Selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve regioselectivity. Progress is monitored via TLC and HPLC , with yields quantified using internal standards .

Q. How are structural contradictions resolved when spectroscopic data conflicts with computational predictions?

- DFT Calculations : Compare theoretical NMR chemical shifts (e.g., using Gaussian09) with experimental data.

- 2D NMR Techniques (COSY, NOESY): Resolve ambiguities in proton coupling or spatial proximity.

- Crystallographic Refinement : Adjusts X-ray models to align bond lengths/angles with observed data (e.g., C–C bonds at 1.48–1.52 Å) .

Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence physicochemical properties?

X-ray studies reveal C–H⋯N hydrogen bonds (2.6–3.1 Å) and π-π stacking (centroid distances: 3.6–3.8 Å) between quinoline and phenyl groups. These interactions enhance melting point stability and reduce solubility in nonpolar solvents .

Q. How can biological targets be hypothesized based on structural analogs?

- Molecular Docking : Screens against kinase or receptor databases (e.g., PDGFR, EGFR) using PyMol or AutoDock.

- Pharmacophore Mapping : Aligns furan and sulfonyl groups with known inhibitors (e.g., quinazoline-based antifolates).

- SAR Comparisons : Correlates substituent variations (e.g., chloro vs. methoxy) with activity trends in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.